4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine

Chemoselective cross-coupling Trihalopyridine Sequential functionalization

Standard trihalopyridines lack the precise reactivity ladder required for iterative C-C bond formation. This compound delivers three distinct, addressable halogens (C6-I, C4-Br, C2-Cl) with a MOM-protected C3-OH. - **Chemoselectivity**: C-I > C-Br >> C-Cl enables programmable Suzuki, Negishi, or Sonogashira sequences without protecting group gymnastics. - **Utility**: Direct precursor for 18F-labeled PET tracers (C6-I radiofluorination) or monomer synthesis. - **Supply**: Certified 98% purity, solid form. BenchChem ensures verified quality and reliable logistics.

Molecular Formula C7H6BrClINO2
Molecular Weight 378.39 g/mol
Cat. No. B12281727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine
Molecular FormulaC7H6BrClINO2
Molecular Weight378.39 g/mol
Structural Identifiers
SMILESCOCOC1=C(N=C(C=C1Br)I)Cl
InChIInChI=1S/C7H6BrClINO2/c1-12-3-13-6-4(8)2-5(10)11-7(6)9/h2H,3H2,1H3
InChIKeyUUDNROOHLQTOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine Procurement Overview


4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine (CAS 1542143-39-4, molecular formula C₇H₆BrClINO₂, MW 378.39) is a trihalogenated pyridine building block bearing three distinct halogen substituents—iodo at C6, bromo at C4, and chloro at C2—together with a methoxymethoxy (MOM) protecting group at the 3-position . The compound is supplied as a solid with certified purity of 98% and is classified as a heterocyclic intermediate for research use . Its structural hallmark is the presence of three different C–X bonds on a single pyridine ring, a feature that underpins its utility in sequential, chemoselective cross-coupling strategies in medicinal chemistry and agrochemical synthesis [1].

Why This Trihalopyridine Cannot Be Substituted by Simpler Analogs


Generic substitution with a dihalopyridine or a trihalo-isomer bearing a different halogen constellation eliminates the precisely graded chemoselectivity ladder (C–I > C–Br >> C–Cl) that is essential for predictable, iterative C–C bond formation on the pyridine scaffold [1]. For example, replacing this compound with 4-bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS 1542143-40-7) forfeits the most reactive iodo handle, collapsing the three-tier reactivity cascade into a two-tier system and removing the site that undergoes fastest oxidative addition in Pd-catalyzed cross-couplings [2]. Conversely, swapping to the unprotected 4-bromo-2-chloro-6-iodopyridin-3-ol (CAS 2244107-68-2) introduces a free hydroxyl that can act as a competing nucleophile, undergo unwanted oxidation, or participate in undesired side reactions during metal-catalyzed transformations, thereby compromising both yield and selectivity in multi-step synthetic sequences .

Quantitative Differentiation Against Closest Analogs


Three-Tier Chemoselective Cross-Coupling Hierarchy

In Pd-catalyzed cross-coupling reactions on 2,4,6-trihalopyridine scaffolds, the C–I bond undergoes oxidative addition with Pd(0) significantly faster than C–Br or C–Cl bonds, establishing a predictable reactivity gradient. The Heterocycles 2012 study demonstrated that 2,6-dichloro-4-iodopyridine undergoes exclusive Pd-catalyzed amination at the 4-iodo position using Pd(OAc)₂–BINAP with Cs₂CO₃, producing the 4-substituted product as the sole regioisomer, while the two chloro substituents at C2 and C6 remained completely intact for subsequent Sonogashira coupling (92% yield for bis-ethynylation) [1]. By extension, 4-bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine offers an analogous three-tier hierarchy (C6–I most reactive, C4–Br intermediate, C2–Cl least reactive), enabling up to three sequential, orthogonal coupling events. In contrast, 4-bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS 1542143-40-7) lacks the iodo site and is thus limited to a maximum of two sequential couplings with reduced selectivity between the bromo and chloro positions .

Chemoselective cross-coupling Trihalopyridine Sequential functionalization

MOM-Protected Hydroxyl vs. Free Phenol Stability

The MOM (methoxymethoxy) group at C3 distinguishes this compound from its free-hydroxyl analog 4-bromo-2-chloro-6-iodopyridin-3-ol (CAS 2244107-68-2). The MOM ether increases the computed logP from approximately 2.4 (estimated for the free phenol) to 3.22 (measured/calculated for the MOM derivative), enhancing organic-phase solubility during extraction and chromatography . Furthermore, the MOM group prevents the free hydroxyl from undergoing oxidation to quinoid species or participating as a competing nucleophile during Pd-catalyzed transformations, a documented liability of unprotected hydroxypyridines under cross-coupling conditions [1]. The MOM group is cleavable under mild, chemoselective conditions (e.g., TMSOTf/2,2′-bipyridyl in CH₂Cl₂, or acidic hydrolysis) without affecting the halogen substituents, providing an orthogonal deprotection handle late in the synthetic sequence [2]. The free-OH analog, while commercially available at 95% purity from alternate suppliers, lacks this protective feature and thus presents higher risk of side reactions in multi-step sequences involving metal catalysts or oxidizing conditions .

MOM protecting group Hydroxyl protection Orthogonal deprotection

Orthogonal Reactivity from Three Distinct Halogens

The combination of three different halogens (I, Br, Cl) on a single pyridine ring is synthetically distinct from triply homohalogenated analogs such as 2,4,6-trichloropyridine or 2,4,6-tribromopyridine, where all three reactive sites are electronically equivalent and thus non-discriminable in cross-coupling. In the desmosine total synthesis (Bull. Chem. Soc. Jpn. 2015), 4-bromo-3,5-diiodopyridine (5) was employed for stepwise Sonogashira coupling: the two iodo groups at C3 and C5 reacted preferentially, while the C4–Br was preserved for a subsequent coupling under modified conditions, affording dialkynyl intermediates in 68–82% yield [1]. This study further demonstrated that replacing the 4-bromo with 4-iodo (i.e., 3,4,5-triiodopyridine 6) resulted in steric congestion that reduced the reactivity of the 4-iodo position relative to the 3- and 5-iodo positions, complicating regiocontrol [1]. By analogy, the graded electronic differentiation of 4-bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine (I at C6, Br at C4, Cl at C2) is expected to provide superior regiochemical fidelity compared to homohalogenated trihalopyridines, while the MOM group at C3 adds a fourth dimension of orthogonality (deprotection) not present in any of the trihalopyridine intermediates used in the desmosine synthesis [1][2].

Orthogonal cross-coupling Halogen selectivity Trihalopyridine synthesis

C6 Iodo Handle for Radiopharmaceutical Labeling

The presence of an iodo substituent at the C6 position offers a reactive site for late-stage isotopic exchange with ¹²³I, ¹²⁴I, ¹²⁵I (SPECT) or ¹⁸F via halogen exchange, a strategy widely employed in radiopharmaceutical chemistry for introducing imaging labels onto aryl and heteroaryl scaffolds [1]. The bromo (C4) and chloro (C2) substituents remain available for subsequent functionalization after the iodo site has been utilized. In contrast, 4-bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS 1542143-40-7), which lacks the iodo group, requires pre-functionalization to introduce a suitable leaving group for radiohalogen incorporation, adding synthetic steps and reducing overall radiochemical yield. The MOM-protected 3-hydroxyl further distinguishes this compound from unprotected analogs by preventing non-specific binding motifs that can arise from free phenolic OH groups in radioligand candidates [1].

Radioiodination PET/SPECT probe synthesis Halogen exchange

High-Value Application Scenarios


Sequential Library Synthesis of Trisubstituted Pyridine C-Nucleosides

The three-tier halogen reactivity gradient (C6–I > C4–Br >> C2–Cl) enables a programmable, one-substrate strategy for generating diverse libraries of 2,4,6-trisubstituted pyridin-3-yl C-nucleosides. Following the methodology of Kubelka et al. (Org. Biomol. Chem. 2013), which demonstrated chemoselective cross-coupling of bromo-chloro-iodopyridines at the bromine position with full retention of the chloro substituent, users can perform a first Suzuki coupling at C6–I, a second coupling at C4–Br under modified catalyst/ligand conditions, and a third diversification at C2–Cl via SNAr or high-temperature cross-coupling, followed by MOM deprotection to reveal the C3–OH for glycosylation or phosphorylation [1].

Azacrown-Functionalized Ethynylpyridine Polymer Synthesis

Drawing on the Heterocycles 2012 precedent in which 2,6-dichloro-4-iodopyridine underwent exclusive Pd(OAc)₂–BINAP-catalyzed amination at the iodo position to install a 1-aza-18-crown-6 moiety while preserving both chloro groups for subsequent Sonogashira polymerization (92% bis-ethynylation yield), the target compound can serve as a monomer precursor in which the C6–I site is used for crown ether introduction, the C4–Br for cross-coupling with a second monomer unit, and the C2–Cl for chain-end functionalization or cross-linking [1].

Late-Stage Radiofluorination for PET Tracer Development

The C6–I bond provides a direct handle for ¹⁸F/¹⁹F halogen exchange or Pd-mediated radiofluorination, enabling the synthesis of ¹⁸F-labeled pyridine-based PET tracers in a single late-stage step. The MOM group at C3 remains stable under typical radiofluorination conditions (e.g., K[¹⁸F]F/K₂.₂.₂, DMSO, 150 °C) and can be subsequently deprotected to reveal the free hydroxyl for pharmacokinetic modulation, while the C4–Br and C2–Cl sites remain available for parallel or subsequent diversification [1].

Orthogonally Protected Scaffold for Kinase Inhibitor Assembly

In medicinal chemistry programs targeting ATP-binding sites of kinases, where pyridine cores frequently serve as hinge-binding motifs, this compound provides four independently addressable positions for iterative SAR exploration. The C6–I can be used for introduction of an aryl or heteroaryl group occupying the hydrophobic back pocket, the C4–Br for attachment of a solubilizing group, the C2–Cl for a methyl or small alkyl substituent via Negishi coupling, and the C3–OMOM for late-stage unveiling of a hydroxyl that can modulate binding affinity or be further derivatized as a carbamate, ether, or phosphate prodrug [1][2].

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